tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxymethyl-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. One common method involves the use of tert-butyl carbamate and an oxolane derivative in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the oxolane ring can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbamate moiety can be reduced to form amine derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the carbamate moiety can produce amines.
- Substitution reactions can lead to a variety of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a probe to investigate the interactions of carbamates with biological macromolecules.
Medicine: In the field of medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit various pharmacological activities, including antitumor and antimicrobial properties.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The oxolane ring and hydroxymethyl group may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the oxolane ring.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of the oxolane ring.
tert-Butyl carbazate: A related compound with a hydrazine moiety instead of the carbamate group.
Uniqueness: The presence of the oxolane ring and the hydroxymethyl group in tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate imparts unique structural and chemical properties
Biological Activity
Tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.2774 g/mol
- CAS Number : 663948-85-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound exhibits properties that may influence neuroprotective mechanisms and oxidative stress responses.
Neuroprotective Effects
Research has indicated that compounds similar to this compound can exhibit neuroprotective effects. For instance, studies have shown that certain carbamate derivatives can reduce oxidative stress markers in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro studies suggest that it can modulate levels of malondialdehyde (MDA), a marker of oxidative stress, and enhance glutathione (GSH) levels in neuronal cells . This suggests a potential role in protecting cells from oxidative damage.
Study 1: Effects on Astrocyte Cultures
A study investigated the impact of this compound on astrocyte cultures under oxidative stress conditions induced by Aβ exposure. The results demonstrated:
- Reduction in MDA Levels : Treatment with the compound resulted in significantly lower MDA levels compared to untreated controls.
- Increased GSH Levels : Enhanced GSH levels were observed, indicating improved antioxidant capacity .
Study 2: In Vivo Neuroprotective Assessment
In vivo assessments using animal models have shown that similar compounds can provide protection against cognitive decline associated with neurodegenerative conditions. The administration of these compounds led to improved behavioral outcomes and reduced markers of inflammation and oxidative stress in brain tissues .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-8(5-12)14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
CZOJNJOUBYNHNG-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](OC1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)CO |
Origin of Product |
United States |
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